ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
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Overview
Description
ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene is a synthetic polymer composed of repeating urethane units. It is widely used in various fields of life sciences due to its unique properties. When heated, this compound decomposes to release toxic fumes of cyanide and nitrogen oxides . This compound is primarily utilized for research purposes and is not intended for human consumption .
Preparation Methods
ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene is synthesized through the polyaddition reaction between a polyol and an isocyanate. The reaction typically occurs at room temperature and under mild conditions . The general formula for the reaction is:
Polyol+Diisocyanate→Polyurethane
In industrial settings, the production of this compound involves the use of specific catalysts and additives to enhance the reaction efficiency and the properties of the final product . The process can be tailored to produce either flexible or rigid polyurethanes by adjusting the structure of the polyol and the isocyanate used .
Chemical Reactions Analysis
ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the polymer, leading to the formation of oxidized products.
Reduction: The polymer can be reduced using specific reducing agents, resulting in the formation of reduced products.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene involves its interaction with specific molecular targets and pathways. The urethane linkages in the polymer can form hydrogen bonds with other molecules, influencing the polymer’s properties and interactions . The compound’s effects are mediated through its ability to form stable complexes with various substrates, leading to changes in their physical and chemical properties .
Comparison with Similar Compounds
ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene is often compared with other polyurethanes and polyureas. While both polyurethanes and polyureas are used for protective coatings and linings, they have distinct differences:
Polyurethane: Formed from the reaction between a polyol and an isocyanate, it is known for its versatility and resistance to certain acids.
This compound stands out due to its specific properties, such as its decomposition behavior and its applications in life sciences research .
Properties
CAS No. |
25036-33-3 |
---|---|
Molecular Formula |
C17H16N2O4 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C2H6O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;3-1-2-4/h1-8H,9H2;3-4H,1-2H2 |
InChI Key |
ZOUPQIZRXKCDRM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CO)O |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CO)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Polyurethane Y-304; Y-304; Y 304; Y304. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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